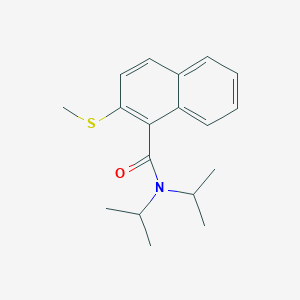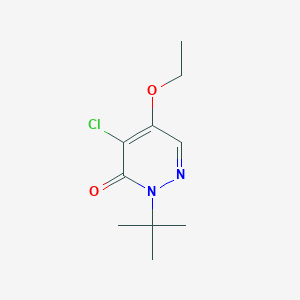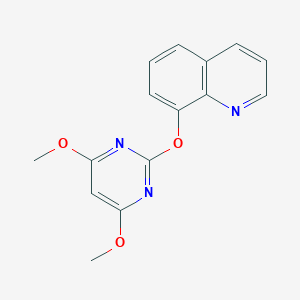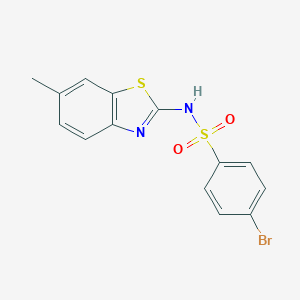
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine, also known as EMBETA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EMBETA is a derivative of beta-alanine, an amino acid that is naturally found in the body. In
作用機序
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-beta-alanine is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. This compound may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been studied for its potential use as an anti-inflammatory agent. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using N-(3-ethoxy-4-methoxybenzyl)-beta-alanine in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple reaction conditions and is readily available. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-beta-alanine. One area of interest is in the development of this compound-based drug delivery systems. Researchers are also interested in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
合成法
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine can be synthesized through a multistep reaction process involving the reaction of 3-ethoxy-4-methoxybenzaldehyde with beta-alanine. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified through recrystallization.
科学的研究の応用
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as a drug delivery system, as it can be easily conjugated to other molecules.
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
3-[(3-ethoxy-4-methoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-3-18-12-8-10(4-5-11(12)17-2)9-14-7-6-13(15)16/h4-5,8,14H,3,6-7,9H2,1-2H3,(H,15,16) |
InChIキー |
LYYKVPPUJUHNNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)



![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)

![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)